molecular formula C13H16FNO5 B566061 2-((tert-Butoxycarbonyl)amino)-2-(2-fluoro-4-hydroxyphenyl)acetic acid CAS No. 1131872-19-9

2-((tert-Butoxycarbonyl)amino)-2-(2-fluoro-4-hydroxyphenyl)acetic acid

Cat. No.: B566061
CAS No.: 1131872-19-9
M. Wt: 285.271
InChI Key: WZZZOLAEZBCEPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((tert-Butoxycarbonyl)amino)-2-(2-fluoro-4-hydroxyphenyl)acetic acid, also known as Boc-tyrosine-OH, is a synthetic compound that has gained interest in scientific research due to its potential biochemical and physiological effects.

Scientific Research Applications

Improved Selectivity in Removal of Protecting Groups 2-((tert-Butoxycarbonyl)amino)-2-(2-fluoro-4-hydroxyphenyl)acetic acid is often used in peptide synthesis, where protecting groups like tert-butyloxycarbonyl (Boc) are crucial. Bodanszky and Bodanszky (2009) highlighted that dilution of trifluoroacetic acid with phenols improves the selectivity in removing the Boc group while suppressing alkylation of amino acid side chains, crucial for intermediate deprotection in peptide synthesis (Bodanszky & Bodanszky, 2009).

Applications in Synthesis of Complex Compounds The compound has been involved in the synthesis of complex structures like 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester. Wang Yu-huan (2009) demonstrated its use in producing compounds with potential applications in medicinal chemistry and drug development (Wang Yu-huan, 2009).

Role in Protecting Group Strategies 3-nitro-2-pyridinesulfenyl (Npys) group has been introduced as a protecting group for amino and hydroxyl groups for peptide synthesis, showcasing the importance of protecting groups like tert-butyloxycarbonyl in the broader context of synthetic chemistry. This innovative approach allows for the selective removal of protecting groups without affecting others like Boc, demonstrating the intricate balance required in synthetic strategies (Matsueda & Walter, 2009).

Innovations in Organic Synthesis Daragics and Fügedi (2010) highlighted the (2-nitrophenyl)acetyl (NPAc) group for hydroxyl protection, showing the importance of such protecting groups in facilitating transformations in organic synthesis. This innovation speaks to the broader field of organic chemistry where protecting groups like tert-butyloxycarbonyl play a pivotal role in complex molecule construction (Daragics & Fügedi, 2010).

Properties

IUPAC Name

2-(2-fluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO5/c1-13(2,3)20-12(19)15-10(11(17)18)8-5-4-7(16)6-9(8)14/h4-6,10,16H,1-3H3,(H,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZZOLAEZBCEPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=C(C=C(C=C1)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.